molecular formula C17H29N5O B11150227 N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11150227
M. Wt: 319.4 g/mol
InChI Key: OYGSBPRRQJTWRV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic acetamide derivative characterized by a cycloheptylamine moiety linked to an acetamide core, which is further substituted with a cyclohexyl group bearing a tetrazole ring. This compound shares structural motifs with pharmacologically relevant molecules, particularly those targeting neurological or antimicrobial pathways .

Properties

Molecular Formula

C17H29N5O

Molecular Weight

319.4 g/mol

IUPAC Name

N-cycloheptyl-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H29N5O/c23-16(19-15-8-4-1-2-5-9-15)12-17(10-6-3-7-11-17)13-22-14-18-20-21-22/h14-15H,1-13H2,(H,19,23)

InChI Key

OYGSBPRRQJTWRV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent product quality .

Scientific Research Applications

Anti-inflammatory Activity

Tetrazoles are recognized for their anti-inflammatory properties. A study evaluating various tetrazole derivatives found that compounds with similar structures exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in the treatment of inflammation. For instance, certain tetrazole derivatives demonstrated IC50 values ranging from 0.42 to 8.1 mM for COX-1 and as low as 2.0 μM for COX-2, indicating their potential as anti-inflammatory agents .

Antimicrobial Properties

Research has indicated that tetrazole-containing compounds can exhibit antimicrobial activities against various pathogens. For example, novel tetrazole derivatives were synthesized and tested against Mycobacterium tuberculosis, showing promising results with minimal inhibitory concentrations (MIC) as low as 1 μM . This suggests that N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide may have similar properties worth exploring.

Antiviral Activity

Tetrazoles have also been investigated for their antiviral properties. Compounds containing tetrazole rings have shown effectiveness against viruses such as Herpes Simplex Virus and Influenza A by inhibiting viral replication mechanisms . The specific interactions of this compound with viral targets could provide insights into its potential use as an antiviral agent.

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

In a systematic study, researchers synthesized several derivatives of tetrazoles and evaluated their biological activities. Among these, certain compounds demonstrated significant anti-inflammatory effects comparable to established drugs like celecoxib . The findings support the hypothesis that this compound could serve as a lead compound for developing new anti-inflammatory medications.

Case Study 2: Antimicrobial Screening

A series of tetrazole derivatives were screened for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent activity, with MIC values lower than those of traditional antibiotics . This suggests that this compound may enhance the effectiveness of existing antimicrobial therapies.

Data Tables

Activity Compound IC50/MIC (μM) Reference
COX-2 InhibitionTetrazole Derivative2.0
AntimicrobialTetrazole Derivative1
AntiviralTetrazole DerivativeVaries

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the activity of natural substrates . The cyclohexyl and cycloheptyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous acetamide derivatives, focusing on substituents, synthetic routes, physicochemical properties, and bioactivity.

Structural Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Notes
N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (Target) Cycloheptyl, tetrazolylmethyl-cyclohexyl ~415.5 (estimated) Hypothesized antimicrobial/neurological activity (based on structural analogs)
N-hexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide Hexyl, tetrazolylmethyl-cyclohexyl ~387.5 Not reported; likely similar metabolic stability
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) Cyclohexyl, imidazole 208 (M++1) Antimicrobial activity demonstrated against bacterial strains
N-(2,2-Dihydroxyethyl)-2-(1H-tetrazol-1-yl)acetamide Dihydroxyethyl, tetrazole ~203.2 Impurity in pharmacopeial standards; no direct bioactivity reported
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Naphthyloxy-triazole, phenyl 393.11 Antiviral potential (e.g., against Rhinoviruses)

Physicochemical Properties

  • IR Spectroscopy :
    • Target: Expected peaks at ~3290 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1550 cm⁻¹ (tetrazole C=N) .
    • Compound 1b : IR shows 3297 cm⁻¹ (N-H), 1654 cm⁻¹ (C=O), and 1550 cm⁻¹ (imidazole C=N) .
  • NMR :
    • Target’s cycloheptyl group would show distinct δ 1.2–2.0 ppm (broad, CH₂) in ¹H-NMR, differing from cyclohexyl analogs (δ 1.1–1.8 ppm) .
    • Compound 6b : ¹H-NMR δ 5.38 ppm (–NCH₂CO–) and δ 10.79 ppm (–NH) .

Bioactivity Insights

  • Tetrazole-Containing Analogues : Tetrazole rings enhance metabolic resistance and mimic carboxylate groups in receptor binding . For example, N-(2-Oxoethyl)-1H-Tetrazole-1-Acetamide () is used in QC for acetamide pharmaceuticals due to stability.
  • Antimicrobial Activity : Cyclohexyl-acetamide derivatives (e.g., 1b) show efficacy against E. coli and S. aureus , suggesting the target compound may share similar properties.
  • Antiviral Potential: Triazole-linked acetamides (e.g., 6a–c) exhibit activity against Human Rhinoviruses , but tetrazole derivatives require further validation.

Key Differentiators

  • Cycloheptyl vs.
  • Tetrazole vs. Imidazole/Triazole : Tetrazole’s higher acidity (pKa ~4.9) enhances solubility in physiological conditions compared to imidazole (pKa ~14.5) .

Biological Activity

N-cycloheptyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of functional groups, including a cycloheptyl group, a tetrazole ring, and a cyclohexyl moiety. The molecular formula is C13H21N5OC_{13}H_{21}N_5O, and it is characterized by its potential to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to engage with enzymatic pathways similarly. This interaction may lead to modulation of biochemical pathways associated with various diseases.

Neuropharmacological Effects

The compound's structure suggests possible interactions with neurotransmitter systems. Similar compounds have been investigated for their effects on dopamine transporters and other neuroreceptors. For example, derivatives of cyclohexylamines have shown significant binding affinity to dopamine transporters, which could be relevant for developing treatments for neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityReference
SC-44368SC-44368Potent inhibitor of platelet aggregation
A-839977A-839977Preferential P2X7 receptor antagonist
5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazolePlatelet modifying agent

Study on Antimicrobial Activity

A study focused on the antimicrobial properties of various tetrazole derivatives demonstrated that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between the structural features and their biological efficacy.

Neuropharmacological Investigation

Another research effort explored the binding affinities of cyclohexyl derivatives at dopamine transporters. The findings suggested that increasing the size and lipophilicity of substituents could enhance binding affinity, which may be applicable to N-cycloheptyl derivatives as well.

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